WF-3681

Description

Properties

IUPAC Name |

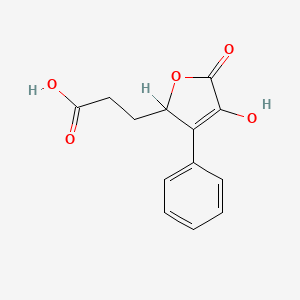

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZVSYXNLXFYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909465 | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105364-56-5 | |

| Record name | WF 3681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Tactic of WF-3681: An In-Depth Guide to a Novel Aldose Reductase Inhibitor

For Immediate Release

OSAKA, Japan – In the landscape of diabetic complication therapeutics, the quest for potent and specific aldose reductase inhibitors remains a critical frontier. WF-3681, a novel inhibitor isolated from the fermentation broth of the fungus Chaetomella raphigera, has emerged as a significant molecule in this area of research. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, drawing from foundational biochemical and preclinical studies.

Core Mechanism: Targeting the Polyol Pathway

This compound exerts its therapeutic potential by directly inhibiting aldose reductase, the first and rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, this pathway becomes a major route for glucose metabolism, leading to the accumulation of sorbitol. This accumulation is a key pathogenic factor in the development of diabetic complications such as neuropathy, nephropathy, and cataracts. By blocking aldose reductase, this compound effectively curtails the conversion of glucose to sorbitol, thereby mitigating the downstream cellular damage.

The inhibitory prowess of this compound has been quantified in in-vitro studies. Utilizing a partially purified aldose reductase from rabbit lens, the inhibitor demonstrated a half-maximal inhibitory concentration (IC50) of 2.5 x 10⁻⁷ M[1]. This potent inhibition underscores the molecule's strong affinity for the enzyme.

The Polyol Pathway and the Action of this compound

The following diagram illustrates the central role of aldose reductase in the polyol pathway and the inhibitory action of this compound.

Physicochemical Properties and Structure

This compound is a furan derivative with the molecular formula C₁₃H₁₂O₅. Its structure was elucidated through spectroscopic analysis and confirmed by total synthesis.

Preclinical Evaluation: From In Vitro Potency to In Vivo Challenges

While this compound demonstrated significant in-vitro activity, preclinical studies in rat models of diabetes highlighted challenges related to its pharmacokinetic profile. To address these limitations, a derivative, FR-62765, was synthesized and evaluated.

Comparative Pharmacokinetics

Studies in rats revealed that FR-62765 achieved higher peak plasma concentrations and greater distribution to the sciatic nerve compared to the parent compound, this compound. This improved pharmacokinetic profile suggested that FR-62765 might exhibit enhanced in-vivo efficacy.

In Vivo Efficacy of the Derivative FR-62765

In a key study involving streptozotocin-induced diabetic rats, oral administration of FR-62765 at a dose of 32 mg/kg/day for three weeks yielded significant therapeutic effects:

-

Reduction of Sorbitol Accumulation: Treatment with FR-62765 markedly prevented the accumulation of sorbitol in the sciatic nerve.

-

Preservation of Nerve Function: The derivative significantly ameliorated the reduction in motor nerve conduction velocity in the tail, a key indicator of diabetic neuropathy.

These findings strongly suggest that the mechanism of action, initiated by the inhibition of aldose reductase, translates to tangible physiological benefits in a preclinical model of diabetic neuropathy.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound and its derivative, FR-62765.

| Compound | Parameter | Value | Species/Model | Source |

| This compound | IC50 (Aldose Reductase Inhibition) | 2.5 x 10⁻⁷ M | Rabbit Lens (partially purified) | [1] |

| FR-62765 | Oral Dose | 32 mg/kg/day | Streptozotocin-induced Diabetic Rats | |

| Treatment Duration | 3 weeks | Streptozotocin-induced Diabetic Rats | ||

| Effect on Sciatic Nerve Sorbitol | Significant prevention of accumulation | Streptozotocin-induced Diabetic Rats | ||

| Effect on Motor Nerve Conduction Velocity | Significant prevention of reduction | Streptozotocin-induced Diabetic Rats |

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay (Methodology as inferred from typical assays of the era)

A standard spectrophotometric assay would have been employed to determine the in-vitro inhibitory activity of this compound.

References

WF-3681: A Fungal Metabolite with Aldose Reductase Inhibitory Activity

An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of WF-3681 from Chaetomella sp.

Abstract

This compound is a fungal metabolite originally isolated from the fermentation broth of Chaetomella raphigera. It has been identified as a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the fermentation of the producing organism and the isolation and purification of the compound are presented. Furthermore, the mechanism of action of this compound as an aldose reductase inhibitor is discussed in the context of the aldose reductase signaling pathway, which is visually represented. This document is intended for researchers, scientists, and drug development professionals interested in natural product discovery and the development of therapeutic agents for diabetic complications.

Discovery and Origin

This compound was first isolated by researchers at Fujisawa Pharmaceutical Co., Ltd. from the culture filtrate of the fungal strain Chaetomella raphigera Swift No. 3681.[1][2] The producing organism, Chaetomella raphigera, is a species of anamorphic fungi. The discovery of this compound was the result of a screening program aimed at identifying novel inhibitors of aldose reductase from microbial sources.

Physicochemical Properties

The chemical structure of this compound was determined to be 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid.[2] Its molecular formula is C13H12O5, with a molecular weight of 248.24.[1]

| Property | Value | Reference |

| Molecular Formula | C13H12O5 | [1] |

| Molecular Weight | 248.24 g/mol | [1] |

| Systematic Name | 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid | [2] |

| CAS Number | 105364-56-5 |

Biological Activity

This compound is a potent inhibitor of the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway is believed to contribute to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound can potentially mitigate the pathological effects of the polyol pathway.

| Target Enzyme | Inhibitory Concentration (IC50) | Source of Enzyme | Reference |

| Aldose Reductase | 2.5 x 10-7 M | Partially purified from rabbit lens | [1] |

Experimental Protocols

Fermentation of Chaetomella raphigera

While the specific fermentation protocol for the production of this compound by Chaetomella raphigera strain No. 3681 is not detailed in publicly available literature, a general approach for the cultivation of filamentous fungi for secondary metabolite production is outlined below.

4.1.1. Culture Medium: A typical production medium for Chaetomella species would consist of a carbon source, a nitrogen source, and mineral salts.

-

Carbon Source: Glucose, sucrose, or malt extract.

-

Nitrogen Source: Yeast extract, peptone, or corn steep liquor.

-

Mineral Salts: (NH4)2SO4, KH2PO4, MgSO4·7H2O, etc.

4.1.2. Fermentation Conditions:

-

Inoculation: A seed culture of Chaetomella raphigera is prepared by inoculating a suitable growth medium and incubating for 2-3 days. The production medium is then inoculated with the seed culture.

-

Temperature: 25-30°C.

-

pH: 5.0-6.0.

-

Aeration: Shaking at 150-200 rpm in an orbital shaker for flask cultures, or with controlled aeration in a fermenter.

-

Incubation Time: 7-14 days.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth of Chaetomella raphigera, based on the initial discovery report.[1]

4.2.1. Extraction:

-

The culture broth is centrifuged or filtered to remove the fungal mycelia.

-

The cell-free supernatant is acidified to a pH of 2-3 with an acid such as HCl.

-

The acidified supernatant is extracted three times with an equal volume of ethyl acetate.

-

The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

4.2.2. Purification:

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

-

The dissolved extract is applied to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).

-

The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

-

Fractions containing the pure compound are pooled and the solvent is evaporated to yield purified this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by inhibiting aldose reductase, the key enzyme of the polyol pathway. Under normal glucose conditions, most of the cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway.

Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that produces NADH. The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH and the increase in the NADH/NAD+ ratio, are thought to be major contributors to the cellular damage observed in diabetic complications.

Figure 1. The Aldose Reductase (Polyol) Pathway and the inhibitory action of this compound.

Conclusion

This compound, a natural product from Chaetomella raphigera, demonstrates significant potential as a therapeutic lead compound due to its potent inhibitory activity against aldose reductase. This guide has summarized the key information regarding its discovery, origin, and biological function. The provided experimental frameworks for fermentation and isolation, although generalized, offer a starting point for further research and development. The visualization of the aldose reductase pathway highlights the mechanism by which this compound may ameliorate the complications associated with diabetes. Further investigation into the pharmacology and toxicology of this compound is warranted to fully assess its therapeutic potential.

References

An In-depth Technical Guide to WF-3681: A Potent Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WF-3681 is a fungal metabolite isolated from Chaetomella raphigera that has been identified as a potent inhibitor of aldose reductase.[1][2] This enzyme plays a critical role in the polyol pathway, a metabolic route implicated in the long-term complications of diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the assessment of its inhibitory action on aldose reductase are also presented, along with a visualization of its mechanism of action within the polyol pathway.

Chemical Structure and Physicochemical Properties

This compound, systematically named 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, is a furan derivative with a distinct chemical architecture.[2] Its structure was elucidated through spectroscopic and chemical analyses and confirmed by total synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C13H12O5 | [1] |

| Molecular Weight | 248.24 g/mol | |

| Appearance | Not explicitly stated in the literature | |

| Solubility | Not explicitly stated in the literature | |

| CAS Number | Not explicitly stated in the literature |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against aldose reductase, the first and rate-limiting enzyme of the polyol pathway.[1] Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol, which can lead to osmotic stress and cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound blocks this conversion, thereby mitigating the pathological effects of the polyol pathway.

Table 2: In Vitro Biological Activity of this compound

| Target | Assay Conditions | IC50 | Reference |

| Aldose Reductase | Partially purified from rabbit lens | 2.5 x 10-7 M | [1] |

The Polyol Pathway and the Role of this compound

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normal physiological conditions, this pathway is of minor importance for glucose metabolism. However, in states of hyperglycemia, the increased intracellular glucose concentration leads to a significant flux through this pathway.

-

Step 1: Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.

-

Step 2: Sorbitol to Fructose: Sorbitol dehydrogenase then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.

The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH and the increase in the NADH/NAD+ ratio, are key contributors to the cellular damage observed in diabetic complications. This compound acts as a crucial intervention point at the very beginning of this cascade.

Figure 1: Mechanism of action of this compound in the polyol pathway.

Experimental Protocols

The following section details the methodology for the in vitro assessment of aldose reductase inhibition, based on protocols described in the literature.

Preparation of Partially Purified Aldose Reductase from Rabbit Lens

-

Tissue Homogenization: Lenses are dissected from rabbit eyes and homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for a specified duration at 4°C to remove cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the crude enzyme extract, is carefully collected.

-

Partial Purification (Optional): Further purification can be achieved through techniques such as ammonium sulfate precipitation followed by dialysis to remove excess salt.

Aldose Reductase Inhibition Assay

This assay measures the activity of aldose reductase by monitoring the decrease in absorbance of NADPH at 340 nm, which is consumed during the reduction of the substrate.

Table 3: Components of the Aldose Reductase Inhibition Assay

| Component | Example Concentration | Purpose |

| Phosphate Buffer | 0.067 M, pH 6.2 | Maintains optimal pH for the enzyme |

| NADPH | 0.1 mM | Co-factor for the enzymatic reaction |

| DL-Glyceraldehyde | 10 mM | Substrate for aldose reductase |

| Enzyme Preparation | Varies | Source of aldose reductase |

| This compound (or test compound) | Varies (for IC50 determination) | Inhibitor |

Assay Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme preparation.

-

Inhibitor Addition: Add the desired concentration of this compound or the test compound to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Inhibition: The rate of NADPH oxidation is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction.

-

IC50 Determination: To determine the IC50 value, the assay is performed with a range of this compound concentrations, and the percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

Figure 2: Experimental workflow for assessing aldose reductase inhibition.

Conclusion

This compound is a naturally occurring compound with significant potential as a lead molecule for the development of therapeutic agents targeting diabetic complications. Its potent and specific inhibition of aldose reductase provides a clear mechanism for mitigating the detrimental effects of the polyol pathway. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and its analogues. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of diabetes.

References

In Vitro Inhibitory Activity of WF-3681 on Aldose Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of WF-3681, a novel aldose reductase inhibitor. This compound is a fungal metabolite isolated from Chaetomella raphigera with the molecular formula C13H12O5.[1] This document summarizes the available quantitative data on its inhibitory potency, details a comprehensive experimental protocol for assessing its activity, and visualizes key experimental and biological pathways.

Quantitative Inhibitory Data

The inhibitory potential of this compound against aldose reductase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized in the table below.

| Compound | Enzyme Source | Substrate | IC50 (M) | Reference |

| This compound | Partially purified rabbit lens aldose reductase | Not Specified | 2.5 x 10-7 | [1] |

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This section outlines a detailed methodology for determining the in vitro inhibitory activity of this compound on aldose reductase, based on established protocols for similar inhibitors.

1. Materials and Reagents:

-

Enzyme: Partially purified aldose reductase from rabbit lens.

-

Substrate: DL-glyceraldehyde.

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

-

Buffer: 0.067 M Phosphate buffer (pH 6.2).

-

Inhibitor: this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Spectrophotometer: Capable of measuring absorbance at 340 nm.

-

Reagents for protein estimation: (e.g., Bradford reagent).

2. Enzyme Preparation:

Partially purified aldose reductase from the lenses of rabbits can be prepared using standard biochemical techniques involving homogenization, centrifugation, and ammonium sulfate fractionation. The protein concentration of the final enzyme preparation should be determined.

3. Assay Procedure:

The inhibitory activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by aldose reductase during the reduction of the substrate.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:

-

0.7 mL of 0.067 M phosphate buffer (pH 6.2)

-

0.1 mL of NADPH solution

-

0.1 mL of the enzyme solution

-

0.1 mL of this compound solution at various concentrations (or solvent control)

-

-

Pre-incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Start the enzymatic reaction by adding 0.1 mL of the substrate (DL-glyceraldehyde) solution.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a defined period (e.g., 3-5 minutes) using a spectrophotometer.

4. Calculation of Inhibition:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (ΔAcontrol - ΔAsample) / ΔAcontrol ] x 100

Where:

-

ΔAcontrol = Change in absorbance of the control (without inhibitor)

-

ΔAsample = Change in absorbance of the sample (with inhibitor)

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

To further elucidate the experimental and biological context of this compound's activity, the following diagrams are provided.

In the context of diabetic complications, elevated glucose levels lead to an increased flux through the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of various diabetic complications. This compound exerts its therapeutic potential by inhibiting aldose reductase, thereby blocking this initial step of the pathway.

References

The Aldose Reductase Inhibitor WF-3681: A Potential Therapeutic Avenue in Diabetic Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global rise in diabetes mellitus has necessitated the exploration of novel therapeutic strategies to manage not only hyperglycemia but also the debilitating long-term complications associated with the disease. One such avenue of investigation lies in the inhibition of the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic states. Within this context, the compound WF-3681 has emerged as a noteworthy aldose reductase inhibitor, showing promise in preclinical models for mitigating diabetic neuropathy. This technical guide provides a comprehensive overview of the available research on this compound, its mechanism of action, and its potential therapeutic applications in the context of diabetes research.

Core Mechanism of Action: Inhibition of Aldose Reductase and the Polyol Pathway

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in the presence of high blood glucose levels, as seen in diabetes, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase, which converts glucose to sorbitol. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol, an osmotically active polyol, is implicated in the pathogenesis of various diabetic complications. This accumulation leads to osmotic stress, cellular swelling, and subsequent tissue damage in insulin-insensitive tissues such as the lens, retina, kidney, and peripheral nerves. Furthermore, the increased flux through the polyol pathway consumes NADPH, a critical cofactor for glutathione reductase, thereby reducing the cell's antioxidant capacity and increasing susceptibility to oxidative stress.

This compound, a furan derivative with the chemical structure 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, acts as a potent inhibitor of aldose reductase.[1] By blocking this key enzyme, this compound aims to prevent the conversion of glucose to sorbitol, thereby mitigating the downstream detrimental effects of the polyol pathway.

Caption: Mechanism of action of this compound in the polyol pathway.

Preclinical Evidence: Focus on Diabetic Neuropathy

Research into the therapeutic potential of this compound has primarily focused on its application in diabetic neuropathy, a common and debilitating complication of diabetes characterized by nerve damage. A key study investigated the pharmacokinetic properties of this compound and a derivative, FR-62765, in a rat model of diabetic neuropathy.[2]

Experimental Design and Key Findings

The study utilized streptozotocin-induced diabetic rats, a well-established animal model for type 1 diabetes that reliably develops neuropathy. The primary endpoints of the study were the accumulation of sorbitol in the sciatic nerve and the motor nerve conduction velocity (MNCV) in the tail, a functional measure of nerve health.

While both this compound and FR-62765 were examined, FR-62765 demonstrated superior pharmacokinetic properties, achieving higher peak plasma concentrations and greater accumulation in the sciatic nerve following oral administration.[2] Consequently, FR-62765 was selected for further efficacy evaluation.

The results demonstrated that oral administration of FR-62765 at a dose of 32 mg/kg/day for three weeks significantly prevented the increase in sorbitol content in the sciatic nerve of diabetic rats.[2] Furthermore, this biochemical effect was accompanied by a significant improvement in the reduction of motor nerve conduction velocity, indicating a preservation of nerve function.[2]

| Parameter | Diabetic Control Group | FR-62765 Treated Group (32 mg/kg/day) |

| Sciatic Nerve Sorbitol Accumulation | Significantly Increased | Significantly Prevented |

| Motor Nerve Conduction Velocity | Significantly Reduced | Significantly Preserved |

These findings strongly suggest that the inhibition of aldose reductase by a derivative of this compound can effectively ameliorate the biochemical and functional deficits associated with diabetic neuropathy in a preclinical model.

Experimental Protocols

To facilitate further research in this area, the following provides a generalized experimental workflow based on the methodologies described in the study of this compound's derivative, FR-62765.[2]

Caption: Generalized experimental workflow for evaluating this compound in diabetic neuropathy.

Induction of Diabetes

-

Animal Model: Male Wistar rats are typically used.

-

Inducing Agent: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer, is administered to induce diabetes.

-

Confirmation: Diabetes is confirmed by measuring blood glucose levels from tail vein blood samples. Rats with glucose levels exceeding a predetermined threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.

Treatment Protocol

-

Grouping: Diabetic rats are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving the this compound derivative). A non-diabetic control group is also maintained.

-

Administration: The compound is administered orally, typically via gavage, at a specified dose and frequency for a defined period (e.g., 3 weeks).

Endpoint Measurements

-

Motor Nerve Conduction Velocity (MNCV):

-

Rats are anesthetized.

-

Stimulating electrodes are placed along the tail nerve at two distinct points (proximal and distal).

-

The nerve is stimulated, and the resulting muscle action potentials are recorded.

-

MNCV is calculated by dividing the distance between the stimulating electrodes by the difference in latency of the evoked potentials.

-

-

Sorbitol Assay:

-

Following the treatment period, rats are euthanized, and sciatic nerves are excised.

-

The nerve tissue is homogenized and deproteinized.

-

Sorbitol levels in the tissue homogenate are quantified using a suitable method, such as gas chromatography or an enzymatic assay.

-

Future Directions and Therapeutic Potential

The research on this compound and its derivatives provides a solid foundation for its potential as a therapeutic agent for diabetic neuropathy. However, further studies are warranted to fully elucidate its clinical utility. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies of this compound: While its derivative was studied, more in-depth analysis of this compound itself is needed to understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship.

-

Long-term Efficacy and Safety: Chronic, long-term studies are necessary to establish the sustained efficacy and safety profile of this compound in managing diabetic complications.

-

Efficacy in Other Diabetic Complications: The role of the polyol pathway is also implicated in diabetic retinopathy and nephropathy. Investigating the potential of this compound in these conditions could broaden its therapeutic applications.

-

Clinical Trials: Ultimately, well-designed clinical trials in human subjects are required to translate the promising preclinical findings into a viable therapeutic option for patients with diabetes.

References

- 1. Structure of this compound, 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on this compound, a novel aldose reductase inhibitor. IV. Effect of FR-62765, a derivative of this compound, on the diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research on WF-3681 and its biological effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the early-stage research available on WF-3681, a novel compound identified as an aldose reductase inhibitor. The information presented herein is based on limited publicly available scientific literature.

Introduction

This compound is a natural product isolated from the fungus Chaetomella raphigera.[1] Early research identified it as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[1] Its chemical structure is 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, with the molecular formula C13H12O5.[1][2]

Quantitative Data

The primary quantitative measure of this compound's biological activity reported in the literature is its half-maximal inhibitory concentration (IC50) against aldose reductase.

| Compound | Target Enzyme | Source of Enzyme | IC50 |

| This compound | Aldose Reductase | Partially purified from rabbit lens | 2.5 x 10-7 M |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. The following is a summary of the reported isolation procedure.

Isolation and Purification of this compound

This compound was isolated from the cultured filtrate of Chaetomella raphigera.[1] The process involved extraction of the filtrate with ethyl acetate, followed by purification of the crude extract using silica gel chromatography.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. This pathway is typically a minor route for glucose utilization but becomes significantly more active under hyperglycemic conditions. By inhibiting aldose reductase, this compound is presumed to mitigate the downstream pathological effects associated with the accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase.

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Summary and Conclusion

This compound is an aldose reductase inhibitor with a reported IC50 in the sub-micromolar range.[1] Its discovery and initial characterization in the late 1980s provided a novel chemical scaffold for the potential development of therapeutics targeting diabetic complications. However, based on the publicly available scientific literature, there appears to be a lack of subsequent research into its broader biological effects, preclinical efficacy and safety, or advancement into clinical development. Therefore, while the initial findings were promising, the current body of knowledge on this compound is limited.

References

The Aldose Reductase Inhibitor WF-3681 and its Derivative FR-62765: A Technical Overview of their Role in the Polyol Pathway and Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aldose reductase inhibitor WF-3681 and its more potent derivative, FR-62765. It explores their mechanism of action within the polyol pathway and their potential therapeutic relevance in the context of diabetic complications. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the pertinent biological pathways.

Introduction: The Polyol Pathway and Diabetic Complications

Hyperglycemia, a hallmark of diabetes mellitus, is a primary driver of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. One of the key mechanisms implicated in the pathogenesis of these complications is the overactivation of the polyol pathway.[1][2][3] Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway.

The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), a process that consumes NAD+. The consequences of this increased flux through the polyol pathway are multifaceted and detrimental to cellular homeostasis:

-

Osmotic Stress: The accumulation of intracellular sorbitol, which does not readily diffuse across cell membranes, leads to increased osmotic pressure, resulting in cellular swelling and damage.[2][4]

-

Oxidative Stress: The depletion of NADPH, a critical cofactor for glutathione reductase, impairs the regeneration of the cellular antioxidant glutathione (GSH). This compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.

-

Reductive Stress: The increased ratio of NADH to NAD+ can disrupt mitochondrial function and contribute to the formation of advanced glycation end products (AGEs).

Given the central role of aldose reductase in initiating this pathological cascade, its inhibition has been a major therapeutic target for the prevention and treatment of diabetic complications.

This compound: A Novel Aldose Reductase Inhibitor

This compound is a novel, non-competitive aldose reductase inhibitor isolated from the cultured filtrate of the fungus Chaetomella raphigera. Its discovery presented a new chemical scaffold for the development of AR inhibitors.

Physicochemical Properties and In Vitro Activity

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₅ | |

| Molecular Weight | 248.23 g/mol | |

| Source | Chaetomella raphigera | |

| IC₅₀ (Rabbit Lens AR) | 2.5 x 10⁻⁷ M |

The potent in vitro inhibitory activity of this compound against aldose reductase suggested its potential as a therapeutic agent for diabetic complications.

The Challenge of In Vivo Efficacy and the Emergence of FR-62765

Despite its promising in vitro profile, initial studies indicated that this compound did not significantly reduce the accumulation of sorbitol in the sciatic nerves of diabetic rats. This suggested that the parent compound might possess suboptimal pharmacokinetic properties, such as poor absorption or rapid metabolism, limiting its in vivo efficacy.

To address this limitation, a derivative of this compound, designated FR-62765, was synthesized and evaluated. Pharmacokinetic studies revealed that FR-62765 achieved higher peak plasma concentrations and greater distribution to the sciatic nerve compared to this compound following oral administration in rats.[5]

Preclinical Efficacy of FR-62765 in a Model of Diabetic Neuropathy

The enhanced pharmacokinetic profile of FR-62765 translated into significant in vivo efficacy in a streptozotocin (STZ)-induced diabetic rat model, a widely used animal model for studying diabetic complications.

| Parameter | Study Group | Result | Reference |

| Sorbitol Accumulation (Sciatic Nerve) | STZ-Diabetic Rats + FR-62765 (32 mg/kg/day for 3 weeks) | Significantly prevented the accumulation of sorbitol. | [5] |

| Motor Nerve Conduction Velocity (MNCV) | STZ-Diabetic Rats + FR-62765 (32 mg/kg/day for 3 weeks) | Significantly prevented the reduction of motor nerve conduction velocity. | [5] |

These findings underscore the therapeutic potential of FR-62765 as a viable drug candidate for the treatment of diabetic neuropathy.

Signaling Pathways and Experimental Workflows

The Polyol Pathway and its Pathophysiological Consequences

The following diagram illustrates the central role of the polyol pathway in mediating the detrimental effects of hyperglycemia.

Caption: The Polyol Pathway in Hyperglycemia.

Mechanism of Action of this compound and FR-62765

This compound and its derivative FR-62765 act by inhibiting aldose reductase, the initial and rate-limiting enzyme of the polyol pathway.

Caption: Inhibition of Aldose Reductase by this compound/FR-62765.

Generalized Experimental Workflow for Preclinical Evaluation

The preclinical assessment of aldose reductase inhibitors like this compound and FR-62765 typically follows a standardized workflow.

Caption: Preclinical Evaluation of Aldose Reductase Inhibitors.

Experimental Protocols

While the full-text publications detailing the specific experimental protocols for this compound and FR-62765 are not publicly available, the following represents a generalized methodology based on standard practices in the field for the preclinical evaluation of aldose reductase inhibitors.

In Vitro Aldose Reductase Inhibition Assay

-

Enzyme Source: Partially purified aldose reductase from rabbit lens.

-

Substrate: DL-glyceraldehyde.

-

Cofactor: NADPH.

-

Assay Principle: The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

-

Procedure: The reaction mixture contains phosphate buffer, the enzyme preparation, NADPH, and the substrate. The reaction is initiated by the addition of the substrate. For inhibitor studies, various concentrations of the test compound (e.g., this compound) are pre-incubated with the enzyme before the addition of the substrate. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Animal Model of Diabetic Neuropathy

-

Animal Strain: Male Sprague-Dawley or Wistar rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically in the range of 50-65 mg/kg body weight, dissolved in a citrate buffer. Diabetes is confirmed by measuring blood glucose levels; animals with glucose levels above a certain threshold (e.g., 250 mg/dL) are included in the study.

-

Treatment: The test compound (e.g., FR-62765) is administered orally once daily for a specified duration, often several weeks. A vehicle control group of diabetic animals and a non-diabetic control group are included.

Assessment of In Vivo Efficacy

-

Measurement of Sciatic Nerve Sorbitol Levels: At the end of the treatment period, animals are euthanized, and the sciatic nerves are excised. The nerves are homogenized, and the sorbitol content is quantified using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Measurement of Motor Nerve Conduction Velocity (MNCV): MNCV is a functional measure of nerve health. It is typically measured in the sciatic or tail nerve under anesthesia. Stimulating electrodes are placed at two points along the nerve, and the resulting muscle action potentials are recorded. The conduction velocity is calculated from the latency difference and the distance between the stimulating electrodes.

Conclusion and Future Perspectives

This compound represents a notable discovery in the search for naturally derived aldose reductase inhibitors. While its in vivo efficacy was limited, likely due to unfavorable pharmacokinetic properties, it served as a valuable lead compound for the development of the more potent derivative, FR-62765. The preclinical data for FR-62765 demonstrates its potential to mitigate key pathological markers of diabetic neuropathy by effectively inhibiting aldose reductase in vivo.

Further research would be required to fully elucidate the safety and efficacy profile of FR-62765 in more extensive preclinical models and, potentially, in human clinical trials. The story of this compound and FR-62765 highlights a critical aspect of drug development: the iterative process of lead optimization to translate promising in vitro activity into tangible in vivo therapeutic effects. The continued exploration of aldose reductase inhibitors remains a valid and important strategy in the ongoing effort to combat the debilitating complications of diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Loading... [mycobank.org]

- 3. Structure of this compound, 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. Studies on this compound, a novel aldose reductase inhibitor. IV. Effect of FR-62765, a derivative of this compound, on the diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Characterization of WF-3681 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of WF-3681, a potent aldose reductase inhibitor with potential therapeutic applications in diabetic complications. Due to the absence of a publicly available, detailed synthesis protocol for this compound, this document outlines a scientifically grounded, hypothetical multi-step synthetic route based on established organic chemistry principles and published procedures for analogous furanone and propanoic acid derivatives. Furthermore, this guide presents detailed, representative experimental protocols for the key synthetic transformations and a complete workflow for the chemical characterization of the final compound and its analogs. All quantitative data, derived from closely related structures found in the literature, are summarized in structured tables to serve as a valuable reference for researchers in the field. The guide also includes detailed diagrams of the proposed synthetic pathway, the relevant biological signaling pathway, and the characterization workflow to facilitate a deeper understanding of the scientific concepts.

Introduction

This compound, chemically known as 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, has been identified as a promising inhibitor of aldose reductase. This enzyme plays a crucial role in the polyol pathway, which becomes overactive in hyperglycemic conditions characteristic of diabetes mellitus. The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. By inhibiting aldose reductase, this compound and its analogs represent a potential therapeutic strategy to mitigate these debilitating conditions.

This guide aims to provide researchers and drug development professionals with a detailed technical resource for the synthesis and characterization of this compound and similar molecules. While a definitive synthesis of this compound is not publicly documented, the proposed hypothetical route and accompanying experimental protocols offer a solid foundation for its laboratory-scale preparation and analysis.

Hypothetical Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with readily available starting materials and employing well-established chemical transformations. The key steps include an aldol condensation to form the carbon skeleton, followed by a lactonization to construct the furanone ring, and subsequent functional group manipulations.

Caption: Hypothetical multi-step synthesis pathway for this compound.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound and its analogs. The following workflow outlines the key analytical techniques to be employed.

Investigating the Binding Kinetics of WF-3681 to Aldose Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of WF-3681, a potent inhibitor of aldose reductase. The document summarizes the available quantitative data, outlines detailed experimental protocols for kinetic analysis, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Kinetics Data

The primary quantitative measure of the inhibitory potential of this compound against aldose reductase is its half-maximal inhibitory concentration (IC50). To date, the publicly available scientific literature reports the following value:

| Compound | Enzyme Source | IC50 Value | Reference |

| This compound | Partially purified aldose reductase from rabbit lens | 2.5 x 10-7 M | [1] |

Note: A specific inhibition constant (Ki) for this compound has not been reported in the available literature.

Experimental Protocols

The following sections detail the methodologies for the purification of aldose reductase and the subsequent determination of inhibitor binding kinetics. These protocols are based on established methods for studying aldose reductase inhibitors.

Purification of Aldose Reductase from Rabbit Lens

A partially purified preparation of aldose reductase can be obtained from rabbit lenses using the following procedure:

-

Homogenization: Rabbit lenses are homogenized in a cold phosphate buffer (e.g., 0.1 M potassium phosphate, pH 6.2) containing a reducing agent (e.g., 0.5 mM dithiothreitol) and a chelating agent (e.g., 0.5 mM EDTA).

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to remove insoluble cellular debris. The resulting supernatant contains the crude enzyme extract.

-

Ammonium Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates between 40% and 75% saturation is collected by centrifugation.

-

Dialysis: The collected precipitate is redissolved in a minimal volume of the homogenization buffer and dialyzed extensively against the same buffer to remove excess ammonium sulfate.

-

Chromatography: Further purification can be achieved through column chromatography techniques such as gel filtration (e.g., Sephadex G-100) and ion exchange chromatography (e.g., DEAE-cellulose) to obtain a partially purified enzyme preparation.

Aldose Reductase Activity Assay and Inhibition Kinetics

The enzymatic activity of aldose reductase is typically determined spectrophotometrically by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm. The following protocol can be used to determine the IC50 and Ki values of an inhibitor like this compound.

Materials:

-

Purified or partially purified aldose reductase

-

Potassium phosphate buffer (0.1 M, pH 6.2)

-

NADPH solution (e.g., 0.15 mM in buffer)

-

Substrate solution (e.g., 10 mM DL-glyceraldehyde in buffer)

-

Inhibitor stock solution (this compound dissolved in a suitable solvent like DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme solution.

-

Inhibitor Addition: For inhibition assays, add varying concentrations of the this compound stock solution to the reaction mixture. For control experiments, add an equivalent volume of the solvent.

-

Pre-incubation: Incubate the mixture at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow for temperature equilibration and any inhibitor-enzyme binding to occur.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to the cuvette.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes). The rate of decrease in absorbance is proportional to the enzyme activity.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot) or non-linear regression analysis.

-

Visualizations

The following diagrams illustrate the key biological pathway involving aldose reductase and a typical experimental workflow for inhibitor screening.

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Caption: Experimental workflow for determining aldose reductase inhibition kinetics.

References

Initial studies on the specificity of WF-3681 as an enzyme inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WF-3681 is a naturally derived compound isolated from the cultured filtrate of Chaetomella raphigera.[1] Initial investigations have identified it as a novel inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the initial studies on the specificity of this compound as an enzyme inhibitor, presenting available quantitative data, detailed experimental protocols, and a visualization of its targeted metabolic pathway.

Quantitative Data on Inhibitory Activity

To date, the primary quantitative data available for this compound focuses on its inhibitory action against aldose reductase. The half-maximal inhibitory concentration (IC50) has been determined for the partially purified enzyme from rabbit lens.

| Compound | Target Enzyme | Source Organism of Enzyme | IC50 (M) |

| This compound | Aldose Reductase | Rabbit (Lens) | 2.5 x 10-7[1] |

Note on Specificity: Comprehensive studies screening this compound against a broad panel of other enzymes to definitively determine its specificity and selectivity profile are not currently available in the public domain. Therefore, while this compound is a known inhibitor of aldose reductase, its effects on other enzymes remain to be elucidated.

Experimental Protocols

The following section details the methodologies employed in the initial studies to characterize the inhibitory activity of this compound.

Isolation and Purification of this compound

This compound was isolated from the cultured filtrate of Chaetomella raphigera. The process involved extraction with ethyl acetate followed by purification using silica gel chromatography.[1]

Aldose Reductase Inhibition Assay

The inhibitory activity of this compound on aldose reductase is determined using a spectrophotometric assay that measures the decrease in absorbance of NADPH at 340 nm. The following is a representative protocol for such an assay.

Materials:

-

Partially purified aldose reductase from rabbit lens

-

This compound

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (0.067 M, pH 6.2)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Prepare solutions of DL-glyceraldehyde and NADPH in phosphate buffer.

-

-

Assay Mixture Preparation:

-

In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme preparation.

-

Add the desired concentration of this compound or the vehicle control.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a short period to allow for pre-incubation of the inhibitor with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to the cuvette.

-

-

Spectrophotometric Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADPH consumption and thus, the aldose reductase activity.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway and Experimental Workflow

This compound targets aldose reductase, the rate-limiting enzyme in the polyol pathway. This pathway is a two-step metabolic process that converts glucose to fructose.

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Proposed Workflow for Specificity Profiling

To address the current knowledge gap regarding the specificity of this compound, a systematic screening against a panel of related and unrelated enzymes is recommended.

References

Methodological & Application

Application Note: In Vitro AldEVALUATION of WF-3681 as a Potent Aldose Reductase Inhibitor

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol.[1][2][3][4] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[4][5][6][7] Therefore, inhibitors of aldose reductase are of significant interest as potential therapeutic agents for the treatment of these conditions. WF-3681, a novel compound isolated from the cultured filtrate of Chaetomella raphigera, has been identified as a potent inhibitor of aldose reductase.[8][9] This document provides a detailed protocol for the in vitro assay of aldose reductase inhibition by this compound.

Mechanism of Action

The in vitro assay for aldose reductase activity is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde, by the enzyme.[1][5][10] The inhibitory potential of this compound is determined by its ability to reduce the rate of NADPH consumption in the presence of aldose reductase.

Quantitative Data

The inhibitory activity of this compound on aldose reductase has been previously determined and is summarized in the table below.

| Compound | Source of Aldose Reductase | IC50 Value (M) |

| This compound | Partially purified from rabbit lens | 2.5 x 10-7 |

Table 1: Inhibitory concentration (IC50) of this compound against aldose reductase.[8][11]

Experimental Protocols

This section details the necessary reagents and step-by-step procedure for conducting the in vitro aldose reductase inhibition assay with this compound.

Materials and Reagents

-

Partially purified aldose reductase (e.g., from rabbit lens or rat kidney)[5][8]

-

This compound (soluble in methanol or DMSO)[11]

-

β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)[1][5]

-

Sodium phosphate buffer (0.067 M, pH 6.2)[5]

-

Dimethyl sulfoxide (DMSO) or Methanol for dissolving this compound

-

Quartz cuvettes or UV-transparent 96-well plates[1]

Solution Preparation

-

Phosphate Buffer (0.067 M, pH 6.2): Prepare a 0.067 M solution of sodium phosphate and adjust the pH to 6.2.

-

NADPH Solution: Prepare a stock solution of NADPH in the phosphate buffer. The final concentration in the assay mixture should be in the range of 1 x 10-4 M to 2 x 10-5 M.[5][10]

-

DL-Glyceraldehyde Solution (Substrate): Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer. The final concentration in the assay mixture is typically around 5 x 10-4 M to 6 x 10-5 M.[10][12]

-

Enzyme Solution: Prepare a solution of partially purified aldose reductase in a suitable buffer (e.g., 0.05 M NaCl).[5] The exact concentration will need to be optimized to yield a linear reaction rate over the measurement period.

-

This compound Stock Solutions: Prepare a series of stock solutions of this compound in DMSO or methanol at various concentrations to determine the IC50 value.

Assay Procedure

-

Reaction Mixture Preparation: In a quartz cuvette or a well of a UV-transparent plate, combine the following reagents in the specified order:

-

Phosphate buffer

-

NADPH solution

-

This compound solution (or vehicle control - DMSO/methanol)

-

Aldose reductase enzyme solution

-

-

Incubation: Incubate the reaction mixture for a short period (e.g., 3 minutes) at a controlled temperature (e.g., 25°C or 37°C).[10]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to the reaction mixture.

-

Spectrophotometric Measurement: Immediately after adding the substrate, monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes) at regular intervals (e.g., every 30 seconds).[10][12]

-

Data Analysis:

-

Calculate the rate of the reaction (ΔOD/min) for the control and for each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Workflow for the in vitro aldose reductase inhibition assay.

Inhibition of the polyol pathway by this compound.

References

- 1. bmrservice.com [bmrservice.com]

- 2. Aldose Reductase Activity Kit (Colorimetric) (ab273276) | Abcam [abcam.com]

- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The aldose reductase inhibitor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on this compound, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on this compound, a novel aldose reductase inhibitor. II. Structure determination and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. toku-e.com [toku-e.com]

- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Design: Evaluating the Efficacy of WF-3681

Audience: Researchers, scientists, and drug development professionals.

Introduction

WF-3681 is a novel small molecule compound with therapeutic potential. This document provides a comprehensive guide to designing and implementing a series of cell-based assays to evaluate the efficacy of this compound, with a focus on its potential role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a key driver in various cancers, making it a prime target for therapeutic intervention.[1][2] The following protocols and application notes describe a systematic approach to characterizing the bioactivity of this compound, from initial screening for pathway inhibition to detailed analysis of its effects on cellular functions.

Overview of the STAT3 Signaling Pathway

The STAT3 signaling cascade is a critical mediator of cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of this pathway is frequently observed in malignancies. A simplified representation of the STAT3 pathway is provided below.

References

Application Notes and Protocols: Investigating the Effects of WF-3681 on Hyperglycemia with Recommended Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

WF-3681 is a novel, potent inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This process contributes to osmotic stress, the generation of reactive oxygen species (ROS), and the activation of pro-inflammatory signaling pathways, ultimately leading to cellular damage and the development of diabetic complications. These application notes provide detailed protocols for utilizing recommended cell lines to investigate the therapeutic potential of this compound in mitigating the adverse effects of hyperglycemia.

Recommended Cell Lines and Their Applications

To comprehensively study the effects of this compound on hyperglycemia, a multi-faceted approach using cell lines representing key metabolic tissues is recommended. The following cell lines are suggested based on their relevance to glucose metabolism, insulin signaling, and expression of aldose reductase.

| Cell Line | Tissue of Origin | Key Characteristics & Research Applications |

| L6 Myotubes | Rat Skeletal Muscle | Differentiates into myotubes that exhibit insulin-stimulated glucose uptake. Ideal for studying the effects of this compound on glucose transport in a primary tissue responsible for glucose disposal. |

| HepG2 | Human Hepatocellular Carcinoma | A well-established model for liver metabolism. Suitable for investigating the impact of this compound on hepatic glucose production, glycogen storage, and hyperglycemia-induced oxidative stress. Aldose reductase expression has been documented in HepG2 cells.[1] |

| INS-1 | Rat Insulinoma | A pancreatic beta-cell line that secretes insulin in response to glucose. Essential for examining the direct effects of this compound on beta-cell function, insulin secretion, and protection against glucose toxicity. Aldose reductase is expressed in pancreatic beta-cells and its overexpression can induce apoptosis.[2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in hyperglycemia-mediated cell damage and the general experimental workflows for assessing the efficacy of this compound.

Caption: Hyperglycemia-Induced Cell Damage Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating the effects of this compound.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of this compound.

Protocol 1: Measurement of Aldose Reductase Activity in Cell Lysates

This protocol allows for the direct measurement of this compound's inhibitory effect on aldose reductase activity.

Materials:

-

Aldose Reductase Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Cell Lysate Preparation:

-

Culture selected cells (e.g., HepG2) to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse using cell lysis buffer.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

In a 96-well plate, add the following in order:

-

Aldose Reductase Assay Buffer

-

Cell lysate (containing a standardized amount of protein)

-

This compound at various concentrations (or vehicle control)

-

NADPH (final concentration of 0.1-0.2 mM)

-

-

Incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding DL-glyceraldehyde (final concentration of 5-10 mM).

-

-

Data Acquisition and Analysis:

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Calculate the rate of NADPH oxidation (ΔAbs/min).

-

Determine the specific activity of aldose reductase and the IC50 value for this compound.

-

| Parameter | Recommended Concentration/Condition |

| Cell Lysate Protein | 50-100 µg |

| NADPH | 0.1-0.2 mM |

| DL-glyceraldehyde | 5-10 mM |

| Incubation Temperature | 37°C |

| Wavelength | 340 nm |

Protocol 2: Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of this compound on glucose transport in skeletal muscle cells.

Materials:

-

L6 myoblasts

-

Differentiation medium (e.g., DMEM with 2% horse serum)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG (fluorescent glucose analog)

-

Insulin

-

This compound

-

96-well black, clear-bottom plate

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Differentiation:

-

Seed L6 myoblasts in a 96-well plate and grow to confluency.

-

Induce differentiation by switching to differentiation medium for 5-7 days until myotubes are formed.

-

-

Hyperglycemia and Treatment:

-

Induce hyperglycemia by incubating the L6 myotubes in high glucose (e.g., 25-30 mM) medium for 24-48 hours.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).

-

-

Glucose Uptake Measurement:

-

Wash the cells with KRH buffer.

-

Stimulate with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes.

-

Add 2-NBDG (final concentration 50-100 µM) and incubate for 30-60 minutes.

-

Wash the cells with ice-cold KRH buffer to remove extracellular 2-NBDG.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

-

Normalize the fluorescence to the protein content in each well.

-

| Parameter | Recommended Concentration/Condition |

| High Glucose | 25-30 mM |

| Insulin | 100 nM |

| 2-NBDG | 50-100 µM |

| Incubation Time (2-NBDG) | 30-60 minutes |

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol assesses the protective effect of this compound on pancreatic beta-cell function under hyperglycemic stress.

Materials:

-

INS-1 cells

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer

-

Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

-

This compound

-

Insulin ELISA kit

Procedure:

-

Hyperglycemic Stress:

-

Culture INS-1 cells in the presence of high glucose (e.g., 25-30 mM) with or without this compound for 48-72 hours.

-

-

GSIS Assay:

-

Wash the cells with KRBH buffer containing low glucose.

-

Pre-incubate in low glucose KRBH buffer for 1-2 hours.

-

Incubate the cells in KRBH buffer with low glucose for 1 hour and collect the supernatant (basal insulin secretion).

-

Incubate the cells in KRBH buffer with high glucose for 1 hour and collect the supernatant (stimulated insulin secretion).

-

-

Insulin Quantification:

-

Data Analysis:

-

Calculate the stimulation index (stimulated insulin secretion / basal insulin secretion).

-

Compare the stimulation index between control and this compound-treated cells.

-

| Parameter | Recommended Concentration |

| Low Glucose | 2.8 mM |

| High Glucose (Stimulation) | 16.7 mM |

| High Glucose (Stress) | 25-30 mM |

Protocol 4: Measurement of Reactive Oxygen Species (ROS) in HepG2 Cells

This assay evaluates the antioxidant potential of this compound in liver cells under hyperglycemic conditions.

Materials:

-

HepG2 cells

-

High glucose medium (e.g., 30 mM glucose)

-

This compound

-

2',7'-dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive fluorescent probe

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Induction of Hyperglycemia and Treatment:

-

ROS Detection:

-

Load the cells with DCFDA (e.g., 10-25 µM) for 30-60 minutes.

-

Wash the cells to remove excess probe.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity (Ex/Em ~485/535 nm).

-

-

Data Analysis:

-

Compare the fluorescence levels between control and this compound-treated cells.

-

| Parameter | Recommended Concentration/Condition |

| High Glucose | 30 mM |

| DCFDA | 10-25 µM |

| Incubation Time (DCFDA) | 30-60 minutes |

Protocol 5: Assessment of PKC and NF-κB Activation

This protocol investigates the effect of this compound on key inflammatory signaling pathways activated by hyperglycemia.

Materials:

-

Selected cell line (e.g., HepG2, L6)

-

High glucose medium

-

This compound

-

Antibodies for Western blotting (p-PKC, total PKC, p-p65, total p65, IκBα)

-

Nuclear and cytoplasmic extraction kits

-

Western blotting reagents and equipment

Procedure:

-

Hyperglycemia and Treatment:

-

Induce hyperglycemia and treat with this compound as described in previous protocols.

-

-

Protein Extraction:

-

For PKC activation, prepare total cell lysates.

-

For NF-κB activation, perform nuclear and cytoplasmic fractionation.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against the phosphorylated and total forms of PKC and the p65 subunit of NF-κB, as well as IκBα in the cytoplasmic fraction.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Data Analysis:

Conclusion

The recommended cell lines and detailed protocols provide a robust framework for elucidating the mechanism of action of this compound in the context of hyperglycemia. By investigating its effects on aldose reductase activity, glucose metabolism, insulin secretion, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent for the management of diabetic complications.

References

- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of the aldose reductase gene induces apoptosis in pancreatic beta-cells by causing a redox imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. novamedline.com [novamedline.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. sid.ir [sid.ir]

- 7. researchgate.net [researchgate.net]

- 8. Hyperglycemia Induction in HepG2 Cell Line | Shahroud Journal of Medical Sciences [sjms.shmu.ac.ir]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Hyperglycemia stimulates p62/PKCζ interaction, which mediates NF-κB activation, increased Nox4 expression, and inflammatory cytokine activation in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Activation of nuclear factor-kappaB by hyperglycemia in vascular smooth muscle cells is regulated by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute hyperglycemia causes intracellular formation of CML and activation of ras, p42/44 MAPK, and nuclear factor kappaB in PBMCs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Study of WF-3681 in Diabetic Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction